molecular formula C13H20BrNO2 B3082983 (3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide CAS No. 1135229-10-5

(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide

Cat. No.: B3082983
CAS No.: 1135229-10-5
M. Wt: 302.21 g/mol
InChI Key: XAHXOIOEUMTXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is a chemical compound with the molecular formula C13H19NO2 HBr. This compound is known for its unique structure, which combines a methoxybenzyl group with a tetrahydrofuran-2-ylmethyl group, linked through an amine bond. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide typically involves the following steps:

    Formation of the Tetrahydrofuran-2-ylmethyl Intermediate: This step involves the catalytic hydrogenation of furfural to produce tetrahydrofuran-2-ylmethyl intermediates.

    Coupling with 3-Methoxybenzylamine: The tetrahydrofuran-2-ylmethyl intermediate is then coupled with 3-methoxybenzylamine through a nucleophilic substitution reaction. This step typically requires a base such as sodium hydride (NaH) and an appropriate solvent like dimethylformamide (DMF).

    Formation of the Hydrobromide Salt: The final step involves the addition of hydrobromic acid (HBr) to the amine product to form the hydrobromide salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are often employed to enhance efficiency and yield. The use of robust catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl or tetrahydrofuran-2-ylmethyl groups, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaH in DMF, various alkyl halides or acyl chlorides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzyl or tetrahydrofuran derivatives.

Scientific Research Applications

(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.

    Industry: Employed in the synthesis of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxybenzyl)-amine: Shares the methoxybenzyl group but lacks the tetrahydrofuran-2-ylmethyl moiety.

    Tetrahydrofuran-2-ylmethylamine: Contains the tetrahydrofuran-2-ylmethyl group but lacks the methoxybenzyl moiety.

    (3-Methoxybenzyl)-(tetrahydro-furan-2-ylmethyl)-amine: The parent compound without the hydrobromide salt.

Uniqueness

(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.BrH/c1-15-12-5-2-4-11(8-12)9-14-10-13-6-3-7-16-13;/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHXOIOEUMTXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2CCCO2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide
Reactant of Route 2
Reactant of Route 2
(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide
Reactant of Route 3
Reactant of Route 3
(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide
Reactant of Route 4
Reactant of Route 4
(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide
Reactant of Route 5
Reactant of Route 5
(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide
Reactant of Route 6
Reactant of Route 6
(3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.